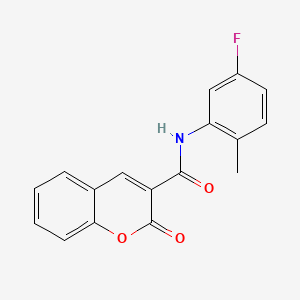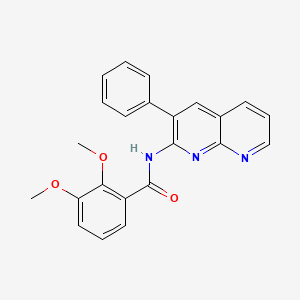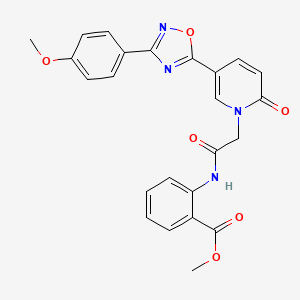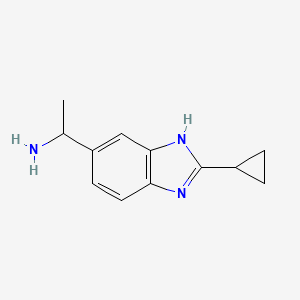
N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the family of chromene derivatives and has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways such as the nuclear factor-κB (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). This compound has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential area of research is the development of new synthetic methods for this compound that can improve its solubility and increase its yield. Another area of research is the investigation of the mechanism of action of this compound in more detail. This could lead to the identification of new signaling pathways that can be targeted for the treatment of various diseases. Additionally, the potential applications of N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in animal studies and clinical trials should be explored further to determine its efficacy and safety.
合成法
The synthesis of N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 5-fluoro-2-methylbenzoic acid with 3-acetyl-4-hydroxycoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with ammonia to obtain the final product.
科学的研究の応用
N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10-6-7-12(18)9-14(10)19-16(20)13-8-11-4-2-3-5-15(11)22-17(13)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNHVATJXEMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)
![7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2911089.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2911091.png)
![1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2911093.png)

![2-[4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2911095.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)

![2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B2911102.png)


![3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide](/img/structure/B2911106.png)
![4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2911108.png)